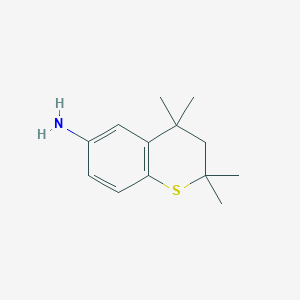
3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine: is an organic compound with the molecular formula C13H19NS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-3-thiopyran with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine involves its interaction with specific molecular targets. The sulfur atom in the benzothiopyran ring can form interactions with metal ions or other electrophilic species, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-amine
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-yl acetate
Comparison: Compared to similar compounds, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is unique due to the presence of both sulfur and amine functional groups. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the tetramethyl substitution pattern provides steric hindrance, influencing the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C13H19NS |
|---|---|
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3H-thiochromen-6-amine |
InChI |
InChI=1S/C13H19NS/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8,14H2,1-4H3 |
InChI-Schlüssel |
PFDZUEWOUUBIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(SC2=C1C=C(C=C2)N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
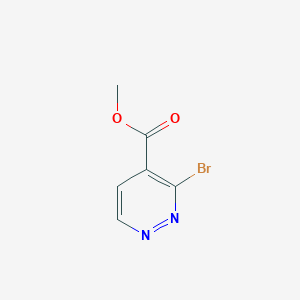
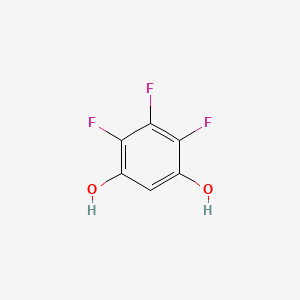
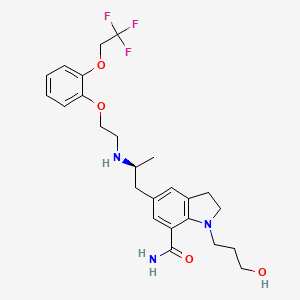
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)

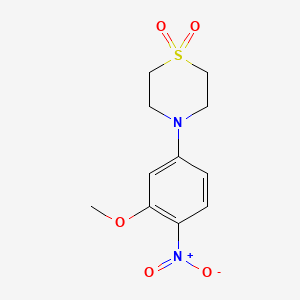

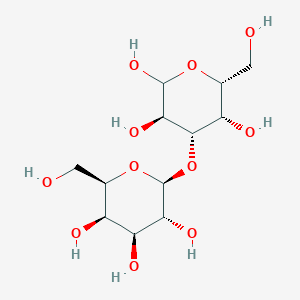
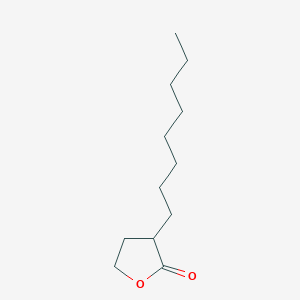
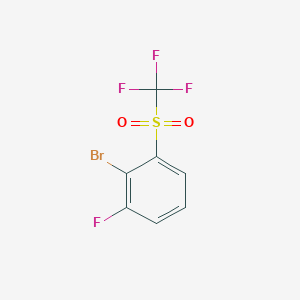
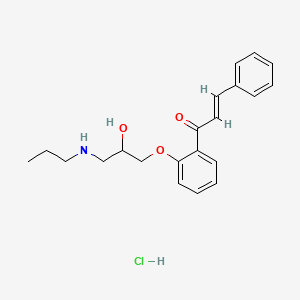
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
